N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Historical Development of Pyridinylboronic Esters
Pyridinylboronic esters emerged as critical intermediates in cross-coupling reactions following the advent of Suzuki-Miyaura catalysis in the late 20th century. Early work focused on simple pyridinylboronic acids, such as pyridine-3-boronic acid, which demonstrated moderate reactivity in aryl-aryl bond formations. The introduction of ester-protected boronic groups, such as the tetramethyl dioxaborolan moiety, addressed stability challenges associated with free boronic acids, enabling broader synthetic utility. Innovations in "Mini Htube" synthesis methods facilitated the preparation of complex pyridinylboronic esters, including nickel-coordinated variants, which expanded their applicability in coordination chemistry. By the 2010s, pyridinylboronic esters became indispensable in medicinal chemistry for constructing heteroaromatic scaffolds.
Significance in Organometallic Chemistry
The tetramethyl dioxaborolan group in N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine enhances its compatibility with transition-metal catalysts. For example, palladium-mediated Chan-Lam amination reactions leverage boronic esters as coupling partners for C–N bond formation, a process critical to synthesizing pharmaceuticals and agrochemicals. The compound’s pyridine core also facilitates chelation with metals like nickel and copper, as evidenced by structural studies of analogous complexes. Such interactions are pivotal in catalytic cycles, where boron-to-metal ligand exchanges mediate stereoselective transformations.
Structural Classification within Organoboron Chemistry
This compound belongs to the arylboronic ester subclass, characterized by a boron atom bonded to an aromatic ring and stabilized by a diol ester. Unlike pinacol-based esters, the tetramethyl dioxaborolan group offers enhanced hydrolytic stability due to its electron-donating methyl substituents. The pyridine ring’s electron-deficient nature further polarizes the boron center, increasing its electrophilicity in cross-coupling reactions. Comparative crystallographic analyses reveal that the planar geometry of the pyridine ring minimizes steric clashes with the boronic ester, ensuring efficient orbital overlap during metal coordination.
Comparative Analysis with Related Pyridine-Based Boronic Esters
The structural nuances of this compound distinguish it from analogues such as pyridine-4-boronic acid methyl ester and 2-(cyclopentylthio)pyridine-5-boronic acid:
The cycloheptylamine group confers unique steric and electronic profiles, enabling selective reactivity in congested catalytic environments.
Cycloheptyl Moiety: Strategic Importance in Molecular Design
The cycloheptyl substituent serves dual roles:
- Steric Shielding : Its seven-membered ring creates a bulky environment around the pyridine nitrogen, attenuating unwanted side reactions in electrophilic substitution processes.
- Conformational Flexibility : Unlike rigid cyclohexyl groups, the cycloheptyl ring’s puckered conformation allows adaptive binding in host-guest systems, as demonstrated in supramolecular catalysis.
- Lipophilicity Enhancement : The nonpolar cycloheptyl group improves solubility in organic solvents, facilitating homogeneous reaction conditions for cross-coupling.
These attributes make the compound a versatile building block for synthesizing chiral ligands and bioactive molecules requiring precise steric modulation.
This analysis underscores the compound’s multifaceted role in modern synthetic chemistry, driven by its structurally optimized boronic ester and cycloalkyl components. Subsequent sections will explore its synthetic pathways, spectroscopic characterization, and emerging applications.
Properties
IUPAC Name |
N-cycloheptyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)14-11-12-16(20-13-14)21-15-9-7-5-6-8-10-15/h11-13,15H,5-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGZHXXIZBWGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridin-2-amine Core: This can be achieved through the reaction of appropriate pyridine derivatives with amine sources under controlled conditions.
Introduction of the Cycloheptyl Group: This step involves the alkylation of the pyridin-2-amine core with cycloheptyl halides or related compounds.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This is usually done through a borylation reaction, where the pyridin-2-amine derivative is reacted with a boron source such as bis(pinacolato)diboron under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alkyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridin-2-amine derivatives.
Scientific Research Applications
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally analogous compounds reveals key differences in substituent effects:
Key Observations :
- Steric Effects : The cycloheptyl group imposes greater steric hindrance than cyclohexyl or benzyl, which may slow cross-coupling reactions but enhance selectivity in crowded reaction environments .
- Electronic Effects : Electron-donating groups (e.g., N,N-dimethyl) increase boronate reactivity in Suzuki couplings, while electron-withdrawing substituents (e.g., 3-Cl) reduce it .
Case Studies
- Drug Discovery : A cyclohexyl analog (C₆H₁₁) demonstrated macrofilaricidal activity in di(pyridin-2-yl)thiadiazol-5-amine derivatives , suggesting the cycloheptyl version could be explored for enhanced pharmacokinetics.
- Materials Science : Boron-containing pyridines are used in OLEDs; the cycloheptyl group’s bulk may aid in tuning emission properties .
Biological Activity
N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound characterized by its unique boron-containing dioxaborolane structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H24BNO3 |
| Molecular Weight | 273.17 g/mol |
| IUPAC Name | This compound |
The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to the boron atom in its structure. Boron compounds can form reversible covalent bonds with diols and other nucleophiles, facilitating various biochemical interactions. This property makes them valuable in enzyme inhibition and as probes in biological assays.
Biological Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine-based derivatives have demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with IC50 values in the low micromolar range .
- The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G2/M) through modulation of signaling pathways like EGFR phosphorylation .
- Enzyme Inhibition :
- Antiviral Potential :
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of similar pyridine derivatives reported that compounds with a dioxaborolane moiety exhibited potent growth inhibition against breast cancer cell lines. The selectivity index was significantly higher compared to non-cancerous cell lines, indicating a promising therapeutic window for further development .
Case Study 2: Enzyme Interaction
Research into enzyme interactions highlighted that derivatives of this compound could effectively inhibit MMPs involved in extracellular matrix remodeling. This inhibition was associated with decreased invasive capabilities of cancer cells in vitro, suggesting potential applications in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing N-cycloheptyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of its boronate ester group. A two-step approach is common:
- Step 1 : Introduce the tetramethyl dioxaborolane moiety to pyridin-2-amine derivatives using pinacol boronic esters under inert conditions (e.g., Ar atmosphere). Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are effective .
- Step 2 : Attach the cycloheptyl group via nucleophilic substitution or reductive amination, depending on the halogenated/activated precursor. Monitor reaction progress using TLC or LC-MS to avoid over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regioselectivity of substitution and boronate ester integration. The dioxaborolane protons resonate at δ ~1.3 ppm (singlet), while pyridin-2-amine protons appear downfield (δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or boron coordination geometry. SHELX programs (e.g., SHELXL) are standard for refining crystal structures .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₈H₃₂BN₂O₂: 327.25) and isotopic patterns .
Q. How can researchers assess the compound’s stability under varying conditions?
Perform accelerated stability studies :
- Thermal stability : Heat samples to 40–60°C for 48–72 hours and analyze degradation via HPLC. Boronate esters are sensitive to hydrolysis, so monitor for free boronic acid formation .
- pH-dependent stability : Test in buffers (pH 3–10) to identify optimal storage conditions (e.g., neutral pH, anhydrous solvents).
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or optimizing synthetic yields?
- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki coupling steps to identify rate-limiting barriers. Software like Gaussian or ORCA can model Pd-catalyzed mechanisms .
- Molecular docking : Predict interactions if the compound is a kinase inhibitor or receptor ligand. Align boron coordination with active-site residues (e.g., Ser, Thr, or Tyr hydroxyl groups) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the cycloheptyl group) causing peak broadening.
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., pyridine ring vs. cycloheptyl protons) .
- Isotopic labeling : Introduce ¹⁰B/¹¹B isotopes to distinguish boronate-related signals from background noise .
Q. How to design experiments for studying the compound’s role in catalytic cycles or mechanistic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
